Tranylcypromine

Übersicht

Beschreibung

Parnate, chemisch bekannt als Tranylcypromin, ist ein Monoaminoxidase-Hemmer (MAOI), der hauptsächlich als Antidepressivum eingesetzt wird. Es ist wirksam bei der Behandlung von schweren Depressionen, insbesondere wenn andere Behandlungen versagt haben. Tranylcypromin wirkt, indem es das Enzym Monoaminoxidase hemmt, das Neurotransmitter wie Serotonin, Noradrenalin und Dopamin abbaut .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tranylcypromin wird aus Phenylcyclopropan synthetisiert. Die Synthese umfasst die Cyclisierung der Seitenkette von Amphetamin zur Bildung der Cyclopropylaminstruktur. Der Prozess umfasst typischerweise die folgenden Schritte:

Bildung von Phenylcyclopropan: Phenylcyclopropan wird aus Styrol und Diazoessigsäureester synthetisiert.

Bildung von Cyclopropylamin:

Industrielle Produktionsverfahren: Die industrielle Produktion von Tranylcypromin umfasst die chemische Großsynthese unter Verwendung ähnlicher Schritte wie oben beschrieben, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tranylcypromin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tranylcypromin kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um einfachere Amine zu bilden.

Substitution: Tranylcypromin kann Substitutionsreaktionen eingehen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Cyclopropylamine und deren Derivate .

Wissenschaftliche Forschungsanwendungen

Major Depression

Tranylcypromine is most recognized for its role in treating major depression. It is particularly effective for patients with atypical features or those who have not responded to other antidepressants. A meta-analysis indicated that this compound has comparable efficacy to tricyclic antidepressants, with some studies suggesting it may be superior in cases of psychomotor retardation .

Treatment-Resistant Depression

This compound has shown promise in treating treatment-resistant depression (TRD). Research indicates that approximately 25% of patients achieve remission with standard doses, while higher doses yield a 21% remission rate . This suggests its potential as a viable option for patients who have failed multiple treatment trials.

Neuroinflammation and Neurodegenerative Diseases

Recent studies have highlighted this compound's effects on neuroinflammation, particularly in models of Alzheimer's disease and other neurodegenerative conditions. This compound has been shown to modulate inflammatory responses by affecting signaling pathways in microglial cells, potentially offering therapeutic benefits beyond its antidepressant properties .

Efficacy and Safety Profile

This compound's efficacy is supported by numerous studies demonstrating its antidepressant effects across various populations. However, it requires careful management due to potential dietary restrictions related to tyramine intake, which can cause hypertensive crises if not monitored .

Case Studies

Several case studies have documented the successful use of this compound in combination with other antidepressants for patients with TRD. For instance, one case series reported positive outcomes when combining this compound with trazodone and other agents .

Comparative Studies

This compound has been compared against various classes of antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). Evidence suggests that while SSRIs are generally preferred due to their safety profile, this compound may offer advantages in specific patient populations, particularly those with atypical depression or significant psychomotor retardation .

Summary of Findings

Wirkmechanismus

Tranylcypromine exerts its effects by irreversibly inhibiting the enzyme monoamine oxidase. This inhibition prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The elevated levels of neurotransmitters help alleviate symptoms of depression and anxiety .

Molecular Targets and Pathways:

Monoamine Oxidase (MAO): this compound targets both MAO-A and MAO-B isoforms, with a slight preference for MAO-A.

Neurotransmitter Pathways: By inhibiting MAO, this compound enhances the activity of serotonergic, noradrenergic, and dopaminergic pathways.

Vergleich Mit ähnlichen Verbindungen

Tranylcypromin wird mit anderen MAOIs wie Phenelzin und Isocarboxazid verglichen:

Phenelzin: Ein weiteres MAOI zur Behandlung von Depressionen, jedoch mit einer anderen chemischen Struktur und einem etwas anderen Nebenwirkungsprofil.

Isocarboxazid: Ähnlich wie Tranylcypromin in seinem Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und Pharmakokinetik.

Einzigartigkeit: Tranylcypromin ist einzigartig aufgrund seiner schnellen Wirkungseintritt und seiner Wirksamkeit bei behandlungsresistenten Depressionen. Es zeichnet sich auch durch seine Cyclopropylaminstruktur aus, die in anderen MAOIs nicht vorkommt .

Liste ähnlicher Verbindungen:

- Phenelzin

- Isocarboxazid

- Selegilin (selektiver MAO-B-Hemmer)

- Moclobemid (reversibler MAO-A-Hemmer)

Biologische Aktivität

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), primarily used in the treatment of major depressive disorder. Its biological activity extends beyond traditional antidepressant effects, influencing various neurobiological pathways and exhibiting potential therapeutic benefits in neuroinflammatory conditions and other disorders.

This compound inhibits both MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By preventing the breakdown of these neurotransmitters, this compound increases their levels in the synaptic cleft, contributing to its antidepressant effects. Additionally, at higher doses, it exhibits norepinephrine reuptake inhibition and weak dopamine-releasing properties .

Key Pharmacological Properties

| Property | MAO-A Inhibition | MAO-B Inhibition | Norepinephrine Reuptake Inhibition | Dopamine Release |

|---|---|---|---|---|

| IC50 (µM) | 2.3 | 0.95 | Not specified | Weak |

| Ki (µM) | 101.9 | 16 | Not applicable | Not applicable |

| Half-life (hours) | 2 | - | - | - |

Neuroinflammatory Effects

Recent studies have highlighted this compound's role in modulating neuroinflammatory responses. It has been shown to suppress lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in microglial cells, which are crucial mediators of neuroinflammation. In vitro studies demonstrated that this compound treatment significantly reduced levels of cytokines such as IL-6 and COX-2 in BV2 microglial cells .

In Vivo Studies

In vivo research using transgenic mouse models (e.g., 5xFAD mice) indicated that this compound administration decreased microgliosis and improved neuroinflammatory profiles associated with Alzheimer's disease. Specifically, it was found to downregulate Aβ-mediated microglial activation, suggesting potential benefits for neurodegenerative diseases characterized by chronic inflammation .

Case Studies and Clinical Findings

This compound has been investigated in various clinical settings beyond depression:

- Treatment-Resistant Depression : A meta-analysis indicated that this compound is effective for patients who have not responded to other treatments. Approximately 25% of patients achieved remission with standard doses .

- Atypical Depression : Patients with atypical features have shown positive responses to this compound, particularly when other treatment options were ineffective .

- Addiction Potential : There are documented cases of addiction associated with this compound use, emphasizing the need for cautious prescribing practices .

Research Findings

Research continues to explore the broader implications of this compound's biological activity:

- Impact on Histone Methylation : this compound has been identified as an irreversible inhibitor of LSD1 histone demethylase, suggesting potential roles in epigenetic regulation and cancer therapy .

- Drug Interactions : The compound exhibits significant interactions with other medications, necessitating careful management in polypharmacy situations .

Eigenschaften

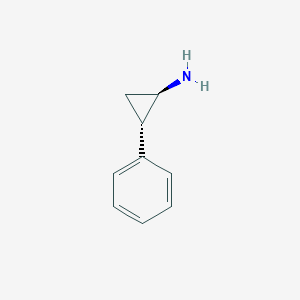

IUPAC Name |

(1R,2S)-2-phenylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023694, DTXSID201015773 | |

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

RESULTS SUGGEST THAT D- & DL-TRANYLCYPROMINE HAVE DIRECT & INDIRECT ACTIONS ON TRYPTAMINERGIC NEUROTRANSMISSION., TRANYLCYPROMINE-HCL ADMIN IP (20 MG/KG) TO RATS: INCR IN HIPPOCAMPUS & DIENCEPHALON CONCN OF 2-PHENYLETHYLAMINE & TRYPTAMINE WERE MUCH HIGHER THAN THOSE OF M- & P-TYRAMINE. THESE MAY BE INVOLVED IN CNS NEURONAL FUNCTIONING, THEREFORE COMPONENT OF TRANYLCYPROMINE ACTIVITY., PLATELET MAO ACTIVITY MARKEDLY DECR (DL-TRANYLCYPROMINE SULFATE 10 & 20 MG ORAL): UPTAKE OF 5-HYDROXYTRYPTAMINE, DOPAMINE & METARAMINOL ONLY SLIGHTLY DECR. MAO INHIBITOR ANTIDEPRESSANT ACTIVITY PROBABLY LESS RELATED TO CATECHOLAMINE UPTAKE INHIBITION THAN OXIDASE INHIBITION, ...PRODUCE IRREVERSIBLE INACTIVATION OF MAO BY FORMING STABLE COMPLEXES WITH ENZYME. ... THERE IS EVIDENCE THAT SOME MAO INHIBITORS PREVENT RELEASE OF NOREPINEPHRINE FROM NERVE ENDINGS BY NERVE IMPULSES. /MAO INHIBITORS/, ... TRANYLCYPROMINE IS A POTENT BUT NOT SPECIFIC INHIBITOR OF CYP2C19. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

3721-26-4, 155-09-9, 3721-28-6 | |

| Record name | (-)-Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tranylcypromine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, trans-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylamine, 2-phenyl-, (1S-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-Tranylcypromine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3V44J4Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: 164-166 °C /Hydrochloride/ | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Tranylcypromine is a potent, irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) enzymes. [] These enzymes are responsible for the breakdown of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the synaptic cleft, potentially contributing to its antidepressant effects. [, , , ]

ANone: Yes, research suggests that the (-) isomer of this compound is a more potent inhibitor of MAO and produces fewer side effects compared to the (+) isomer. [] This difference highlights the importance of stereochemistry in the drug's pharmacological profile.

ANone: While MAO inhibition is considered the primary mechanism, studies suggest that this compound might also act as a reuptake inhibitor for certain neurotransmitters. [] The (-) isomer, in particular, has been shown to be a stronger blocker of the reuptake mechanism for brain amines. []

ANone: The molecular formula of this compound is C9H11N, and its molecular weight is 133.19 g/mol.

ANone: this compound's structure closely resembles that of amphetamine. [, , ] The cyclopropyl ring in its structure is crucial for its interaction with the flavin adenine dinucleotide (FAD) cofactor in MAO. [] Modifications to this ring, such as fluorine substitution, can significantly impact its inhibitory activity and selectivity for MAO subtypes. []

ANone: this compound is rapidly absorbed after oral administration. [] It undergoes extensive metabolism, with amphetamine, methamphetamine, and phenylethylamine identified as metabolic products. [] This metabolic pathway is important to consider due to the potential for amphetamine-related side effects.

ANone: this compound irreversibly inhibits MAO, meaning that the enzyme's activity is not restored until new enzyme is synthesized. [, ] In a case of overdose, platelet MAO activity remained inhibited for at least 72 hours despite complete clinical recovery within that time frame. []

ANone: this compound is primarily used as an antidepressant, particularly for individuals with atypical depression, anxiety, or fatigue. [, , , , ] It has also shown efficacy in treating neurogenic orthostatic hypotension when combined with tyramine. []

ANone: this compound has a significant risk of adverse effects, particularly hypertensive crises, when combined with certain foods containing tyramine (e.g., cheese, wine) or sympathomimetic drugs. [, , , , , , ] This interaction, known as the "cheese effect," occurs due to this compound's inhibition of tyramine metabolism, leading to a dangerous buildup of tyramine and a surge in blood pressure. [, ]

ANone: this compound is contraindicated in individuals with liver cirrhosis due to their extreme sensitivity to the drug. []

ANone: this compound interacts with a variety of medications, including:

- Sympathomimetic drugs: Concomitant use can lead to severe hypertension. [, , , , ]

- Other antidepressants (e.g., imipramine): Can result in hypertensive crises. [, ]

- Opioid analgesics (e.g., morphine, pethidine): May cause severe central nervous system depression, coma, or other adverse reactions. []

ANone: Yes, recent research has explored the potential of brain-penetrant LSD1 inhibitors, structurally related to this compound, for treating brain disorders. [] These inhibitors target lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation in the brain. [] This research highlights the ongoing interest in leveraging this compound's structural features to develop novel therapeutics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.